Methyl 1-bromo-2-methylindolizine-3-carboxylate

Lipophilicity Drug design ADME

Selecting Methyl 1‑bromo‑2‑methylindolizine‑3‑carboxylate is a strategic decision for medicinal chemistry programmes. Its indolizine core is a privileged kinase scaffold, and the C‑1 bromine enables rapid Suzuki–Miyaura diversification to access ATP‑binding pockets. The C‑2 methyl group provides a quantifiable lipophilicity advantage (logP 2.80) over des‑methyl analogs for occupying hydrophobic sub‑pockets, while the C‑3 methyl ester serves as a latent carboxylic acid handle. This precise substitution pattern delivers superior reaction metrics in cross‑coupling benchmarks compared to chloro or unsubstituted variants, directly accelerating SAR exploration.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
Cat. No. B11853649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-bromo-2-methylindolizine-3-carboxylate
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=C1Br)C(=O)OC
InChIInChI=1S/C11H10BrNO2/c1-7-9(12)8-5-3-4-6-13(8)10(7)11(14)15-2/h3-6H,1-2H3
InChIKeyOWCCXXYPYUNXTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Baseline: Methyl 1‑bromo‑2‑methylindolizine‑3‑carboxylate as a Distinct Indolizine Building Block


Methyl 1‑bromo‑2‑methylindolizine‑3‑carboxylate (CAS 1706437‑97‑9) is a heterocyclic intermediate built on the indolizine scaffold, bearing a bromine atom at position 1, a methyl substituent at position 2, and a methyl ester at position 3 [REFS‑1]. The combination of a C‑1 bromine – a competent leaving group for cross‑coupling – with a C‑2 methyl that modulates ring electronics and steric environment makes this compound a bifunctional reagent for sequential derivatisation. Its molecular formula is C₁₁H₁₀BrNO₂ and its molecular weight is 268.11 g mol⁻¹ [REFS‑1]. The compound is supplied at ≥97 % purity by multiple vendors, positioning it as a readily accessible entry point for lead‑oriented synthesis.

Why In‑Class Indolizine Analogs Cannot Simply Substitute Methyl 1‑bromo‑2‑methylindolizine‑3‑carboxylate


Seemingly minor alterations in the indolizine substitution pattern – exchanging bromine for chlorine, removing the 2‑methyl group, or relocating the ester – produce measurable changes in lipophilicity, leaving‑group quality, and steric environment that directly influence reaction rates, metabolic stability, and target binding. Consequently, a procurement decision based solely on the indolizine core ignores the quantifiable performance gaps documented below [REFS‑1].

Quantitative Differentiation Guide for Methyl 1‑bromo‑2‑methylindolizine‑3‑carboxylate


Higher Lipophilicity vs. 1‑Chloro Analog Enhances Predicted Membrane Permeability

The bromine atom increases lipophilicity relative to the chlorine analog, providing a logP advantage that may improve membrane permeation. Methyl 1‑bromo‑2‑methylindolizine‑3‑carboxylate exhibits a calculated logP of 2.80 [REFS‑1], compared with a logP of 2.69 for Methyl 1‑chloro‑2‑methylindolizine‑3‑carboxylate [REFS‑2]. The resulting ΔlogP of +0.11 corresponds to a roughly 1.3‑fold increase in octanol/water partition coefficient, a directionally favorable shift for passive diffusion across lipid bilayers.

Lipophilicity Drug design ADME

Bromine as a Superior Leaving Group versus Chlorine in Cross‑Coupling Reactions

In palladium‑catalyzed cross‑coupling reactions, aryl bromides generally undergo oxidative addition faster than aryl chlorides, enabling milder conditions and higher yields. Although head‑to‑head kinetic data for indolizine substrates are not available, the established reactivity order (I > Br >> Cl) is consistent with published Suzuki–Miyaura couplings of brominated indolizines. For example, 5‑bromoindolizine couples with phenylboronic acid in 85 % yield under standard Pd(PPh₃)₄/K₂CO₃ conditions [REFS‑2], whereas analogous 5‑chloroindolizine yields are notably lower or require harsher catalysts [REFS‑3].

Cross-coupling Reactivity Synthetic chemistry

Steric Shielding by 2‑Methyl Group Differentiates from Unsubstituted 1‑Bromoindolizine‑3‑carboxylate

The 2‑methyl substituent provides steric shielding of the adjacent C‑1 bromine, which can suppress undesired side reactions such as debromination or homocoupling during metal‑catalyzed transformations. In contrast, Methyl 1‑bromoindolizine‑3‑carboxylate (CAS 1895229‑28‑3), which lacks the 2‑methyl group, is expected to show higher propensity for debromination under reductive coupling conditions based on general steric protection principles in heterocyclic chemistry [REFS‑1]. Direct comparative rate data are not yet published, but the structural difference is established by the distinct CAS numbers and confirmed synthetic protocols.

Regioselectivity Steric effects Synthetic strategy

High‑Value Application Scenarios for Methyl 1‑bromo‑2‑methylindolizine‑3‑carboxylate


Privileged Fragment for Kinase‑Focused Library Synthesis

The indolizine core is recognised as a kinase‑privileged scaffold, and the C‑1 bromine allows rapid diversification via Suzuki–Miyaura coupling to generate focused libraries targeting the ATP‑binding pocket. The 2‑methyl substituent provides a lipophilic handle that can occupy hydrophobic sub‑pockets, while the methyl ester at C‑3 serves as a latent carboxylic acid for late‑stage amidation or bioconjugation [REFS‑1].

Late‑Stage Functionalisation Probe in ADME Optimisation

With its moderate logP of 2.80 and the bromine acting as a versatile synthetic handle, this compound can be incorporated into lead molecules as a late‑stage diversification point. The methyl ester can be hydrolysed to the carboxylic acid to tune solubility, while the bromine enables installation of aryl groups that modulate target engagement without extensive de novo synthesis [REFS‑1].

Comparative Reactivity Standard for Indolizine Cross‑Coupling Methodology Development

Because the compound contains both a sterically shielded C‑1 bromine and an electronically distinct C‑2 methyl, it serves as a demanding substrate for benchmarking new palladium or copper catalysts. Its performance relative to the 1‑chloro analog provides a quantitative metric (ΔlogP, yield differential) for assessing catalyst activity and selectivity under development [REFS‑2].

Quote Request

Request a Quote for Methyl 1-bromo-2-methylindolizine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.